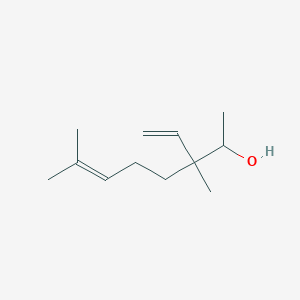
3-Ethenyl-3,7-dimethyloct-6-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-3,7-dimethyloct-6-en-2-ol is an organic compound with the molecular formula C12H22O. It is a member of the class of compounds known as terpenoids, which are derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes an ethenyl group, two methyl groups, and a hydroxyl group attached to an octene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-3,7-dimethyloct-6-en-2-ol can be achieved through various synthetic routes. One common method involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-3,7-dimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethenyl-3,7-dimethyloct-6-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-ethenyl-3,7-dimethyloct-6-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the ethenyl and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Similar structure but with a hydroxyl group at a different position.
3,7-Dimethyloct-2-en-1-ol: Similar structure but with a double bond at a different position.
3,7-Dimethyloct-6-en-1-yl palmitate: An ester derivative with a palmitate group.
Uniqueness
3-Ethenyl-3,7-dimethyloct-6-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ethenyl group provides additional reactivity compared to similar compounds, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
57813-24-8 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
3-ethenyl-3,7-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C12H22O/c1-6-12(5,11(4)13)9-7-8-10(2)3/h6,8,11,13H,1,7,9H2,2-5H3 |
Clé InChI |
OBYJLRTUJBXVCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(CCC=C(C)C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
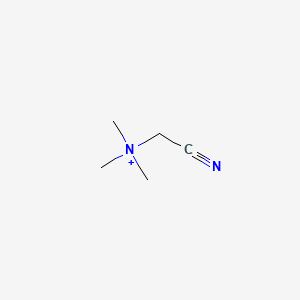
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
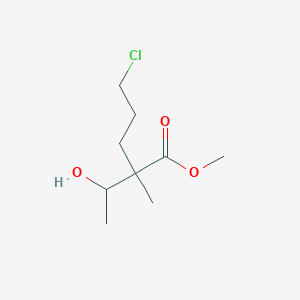

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
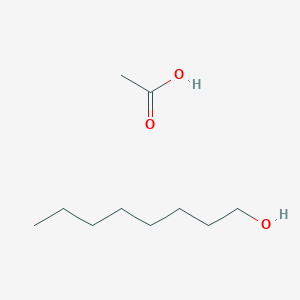
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
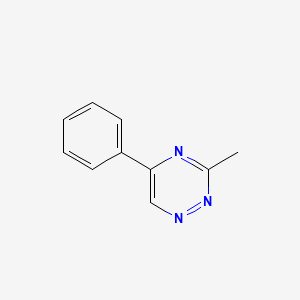
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
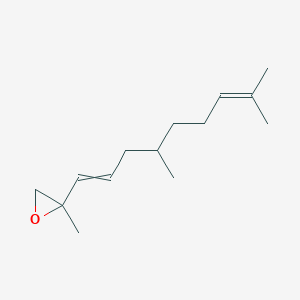
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
